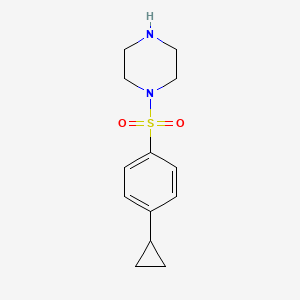![molecular formula C15H6ClF5N2O B2529254 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5,8-difluoro-4(1H)-quinolinone CAS No. 478033-69-1](/img/structure/B2529254.png)
3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5,8-difluoro-4(1H)-quinolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5,8-difluoro-4(1H)-quinolinone" is a chemically synthesized molecule that belongs to the quinolone family. Quinolones are a class of compounds known for their broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties. The presence of chlorine and trifluoromethyl groups on the pyridinyl ring and difluoro groups on the quinolinone ring suggests that this compound could exhibit unique chemical reactivity and biological activity.
Synthesis Analysis
The synthesis of quinolone derivatives can be achieved through various methods. For instance, a three-component reaction involving 4-hydroxy-1-methyl-2(1H)-quinolinone, aromatic aldehydes, and pyridinium bromides in the presence of triethylamine under microwave irradiation has been reported to yield dihydrofuro[3,2-c]quinolin-4(2H)-ones . Another method involves a [3+1+1+1] annulation using arylamines, arylaldehydes, and DMSO to construct the pyridine ring in quinoline molecules . Additionally, the reaction of aromatic N-oxides with enamines in the presence of acylating agents can lead to chloro- and hydroxy-pyridine and -quinoline N-oxides . These methods highlight the versatility in synthesizing quinolone derivatives, which could be adapted to synthesize the compound .
Molecular Structure Analysis
The molecular structure of quinolone derivatives is crucial for their biological activity. Crystallographic studies of related compounds, such as 4-[3-(dichlorophenyl)-hexahydro[1,3]oxazolo[3,4-a]pyridin-1-yl]-2,8-bis(trifluoromethyl)quinolines, have revealed the importance of cage-type and π(quinoline)⋯π(quinoline) dimeric motifs in their supramolecular arrangements . These structural features could influence the reactivity and interaction of the compound with biological targets.
Chemical Reactions Analysis
Quinolines can undergo various chemical reactions. For example, the aminolysis of trichlorothieno[3,4-b]quinolinone can lead to a variety of products depending on the reaction conditions . Furthermore, the TBAB-catalyzed nucleophilic addition/cyclization reaction of o-arylalkynylquinoline aldehydes can yield dihydrofuroquinoline derivatives . These reactions demonstrate the chemical reactivity of quinoline derivatives and provide insight into potential transformations that the compound might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinolone derivatives are influenced by their functional groups. For instance, trifluoromethyl-substituted quinolines have been synthesized under mild conditions, indicating that the trifluoromethyl group can stabilize the quinoline core during synthesis . The presence of halogen atoms, such as chlorine and fluorine, in the compound can also affect its lipophilicity, boiling point, and stability, which are important factors in drug design and development.
Applications De Recherche Scientifique
Corrosion Inhibition
Quinoline derivatives, including those structurally related to 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5,8-difluoro-4(1H)-quinolinone, have been extensively studied for their anticorrosive properties. These compounds are known to effectively adsorb and form highly stable chelating complexes with metallic surfaces, offering protection against corrosion. The high electron density of quinoline derivatives, attributed to their heterocyclic structure, plays a crucial role in their effectiveness as corrosion inhibitors. The presence of polar substituents enhances their ability to interact with metal surfaces through coordination bonding, thereby preventing corrosion processes. This application is particularly relevant in industries where metal durability is critical, showcasing the importance of quinoline derivatives in extending the lifespan of metallic components (Verma, Quraishi, & Ebenso, 2020).
Antimicrobial and Antitumor Properties
Quinoxaline and its derivatives, closely related to the chemical structure of interest, are utilized in the synthesis of dyes, pharmaceuticals, and antibiotics. These compounds have been explored for their antitumoral properties due to their ability to act as catalyst ligands. Such applications underline the versatility of quinoxaline derivatives in the development of novel therapeutic agents targeting various diseases, including cancer. The synthesis and modification of these compounds provide a pathway to enhancing their biological activity and specificity towards disease-causing targets (Aastha Pareek and Dharma Kishor, 2015).
Optical Sensors and Biological Significance
Pyrimidine derivatives, which share a structural resemblance with the compound , are known for their dual role as exquisite sensing materials and their wide range of biological and medicinal applications. The ability of these derivatives to form coordination and hydrogen bonds makes them ideal for use as sensing probes in optical sensors. This multifaceted application highlights the intersection of organic chemistry and biotechnology, where synthetic compounds contribute to advancements in both sensor technology and therapeutic development (Gitanjali Jindal & N. Kaur, 2021).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5,8-difluoro-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H6ClF5N2O/c16-8-3-6(15(19,20)21)4-22-12(8)7-5-23-13-10(18)2-1-9(17)11(13)14(7)24/h1-5H,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBXJUMCCZGGEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)C(=O)C(=CN2)C3=C(C=C(C=N3)C(F)(F)F)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H6ClF5N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5,8-difluoro-4(1H)-quinolinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

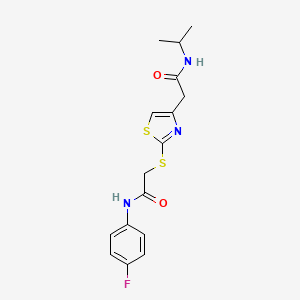
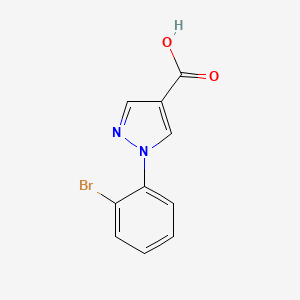
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-ethoxy-5-hydroxy-1H-pyrazole-4-carbaldehyde O-[4-(trifluoromethyl)benzyl]oxime](/img/structure/B2529175.png)
![[5-acetamido-3,4-diacetyloxy-6-[4-[(E)-3-phenylprop-2-enoyl]phenoxy]oxan-2-yl]methyl acetate](/img/structure/B2529178.png)
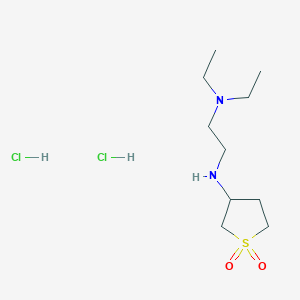
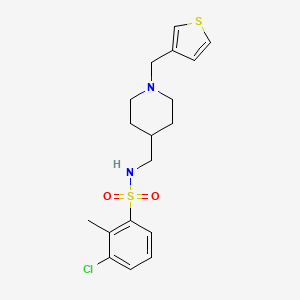
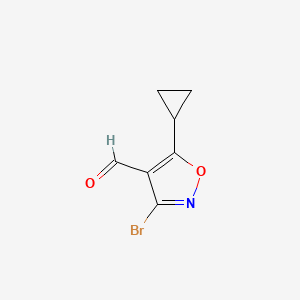
![Methyl 2-(4-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2529183.png)
![2-Amino-6-benzyl-4-(3,4-dimethoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2529185.png)
![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2529187.png)
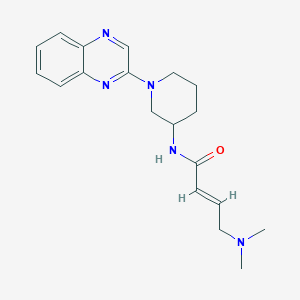
![8-methoxy-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2529192.png)
![4-[1,1-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid](/img/structure/B2529193.png)
